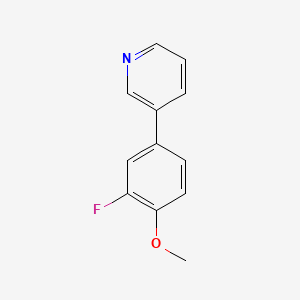

3-(3-Fluoro-4-methoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELLXWZXEYUMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluoro 4 Methoxyphenyl Pyridine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for 3-(3-Fluoro-4-methoxyphenyl)pyridine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is the carbon-carbon single bond between the pyridine (B92270) ring and the phenyl ring. This disconnection reveals two key synthons: a pyridyl synthon and a (3-fluoro-4-methoxyphenyl) synthon.

This strategic bond cleavage points directly toward a transition-metal-catalyzed cross-coupling reaction. Depending on the nature of the synthetic equivalents chosen for the synthons, several well-established named reactions can be employed. The two primary pathways are:

Pathway A: This involves a nucleophilic pyridine synthon and an electrophilic phenyl synthon. The synthetic equivalents would be a 3-pyridyl organometallic species (e.g., from 3-lithiopyridine or 3-pyridylmagnesium bromide) and an electrophilic phenyl derivative like 4-bromo-2-fluoro-1-methoxybenzene.

Pathway B: This is the more common and often more practical approach, involving an electrophilic pyridine synthon and a nucleophilic phenyl synthon. The synthetic equivalents are typically a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) and a (3-fluoro-4-methoxyphenyl) organometallic reagent, such as (3-fluoro-4-methoxyphenyl)boronic acid.

Pathway B is generally preferred due to the wider availability and stability of arylboronic acids and the commercial availability of 3-halopyridines. This pathway forms the basis for the widely used Suzuki-Miyaura cross-coupling reaction.

Cross-Coupling Strategies in the Synthesis of this compound

Cross-coupling reactions are the most prevalent methods for the synthesis of this compound. These reactions involve the coupling of two different hydrocarbon fragments with the aid of a metal catalyst.

Palladium catalysis is the most powerful and versatile tool for the formation of the biaryl bond in the target molecule. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is the preeminent method.

The reaction typically involves the coupling of 3-bromopyridine with (3-fluoro-4-methoxyphenyl)boronic acid in the presence of a palladium(0) catalyst and a base. The catalyst is often generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). A variety of phosphine (B1218219) ligands, bases, and solvent systems can be employed to optimize the reaction yield and purity. A patent for a structurally related compound, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, details a Suzuki coupling that highlights a practical application of this methodology. google.comgoogle.com

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3-Bromopyridine | (3-Fluoro-4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Typical: 80-95 |

| 3-Iodopyridine (B74083) | (3-Fluoro-4-methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | Typical: 85-98 |

| Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (0.1) | - | K₂CO₃ | MIBK/H₂O | 80-85 | >95 google.comgoogle.com |

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the 3-halopyridine, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.org

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions. The Kumada-Corriu coupling, which utilizes a Grignard reagent (organomagnesium halide), is a classic nickel-catalyzed C-C bond-forming reaction. nih.govnih.gov

In this approach, a 3-pyridyl Grignard reagent, prepared from the corresponding 3-halopyridine, would be coupled with 4-bromo-2-fluoro-1-methoxybenzene. Alternatively, 3-bromopyridine could be coupled with a (3-fluoro-4-methoxyphenyl)magnesium halide. Nickel complexes such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane) are commonly used as catalysts. While highly effective, the utility of Kumada coupling can be limited by the functional group tolerance due to the high reactivity of Grignard reagents. mdpi.comorganic-chemistry.org

Table 2: Representative Conditions for Nickel-Catalyzed Kumada Coupling

| Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-2-fluoro-1-methoxybenzene | 3-Pyridylmagnesium bromide | Ni(dppp)Cl₂ (5) | THF | 25-66 | Typical: 70-90 |

| 3-Bromopyridine | (3-Fluoro-4-methoxyphenyl)magnesium bromide | Ni(acac)₂ (5) / Ligand | DME | 25 | Typical: 75-95 researchgate.net |

Copper-mediated reactions, such as the Ullmann reaction, represent one of the earliest methods for forming aryl-aryl bonds. rsc.orgrsc.org The classical Ullmann condensation typically requires stoichiometric amounts of copper powder and harsh reaction conditions (high temperatures). The reaction involves the coupling of two aryl halides, for example, 3-iodopyridine and 4-iodo-2-fluoro-1-methoxybenzene, in the presence of copper.

Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions, often employing copper(I) salts (e.g., CuI) and ligands such as 1,10-phenanthroline (B135089) or various amino acids. nih.gov However, for the synthesis of the target molecule, palladium- and nickel-catalyzed methods are generally more efficient and widely used.

Table 3: Representative Conditions for Copper-Mediated Ullmann-Type Coupling

| Substrate 1 | Substrate 2 | Copper Source | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| 3-Iodopyridine | 4-Iodo-2-fluoro-1-methoxybenzene | Cu powder (2 eq.) | - | DMF or Sand | >150 |

| 3-Bromopyridine | (3-Fluoro-4-methoxyphenyl)boronic acid | CuI (10 mol%) / Ligand | K₂CO₃ | DMSO | 110-130 |

Direct C-H Activation and Functionalization Routes to Substituted Pyridines

Direct C-H activation/functionalization has emerged as a highly atom-economical and environmentally benign strategy for forming C-C bonds, as it avoids the pre-functionalization of starting materials (e.g., conversion to halides or organometallics). In this approach, a C-H bond on one of the aromatic rings is directly converted into a C-C bond with the coupling partner.

For the synthesis of this compound, this would ideally involve the direct arylation of pyridine at the C-3 position with a reagent like 4-bromo-2-fluoro-1-methoxybenzene. However, achieving regioselectivity in the C-H functionalization of pyridines is a significant challenge. The pyridine nitrogen atom can coordinate to the metal catalyst, often directing functionalization to the C-2 or C-6 positions. Furthermore, the electron-deficient nature of the pyridine ring makes C-H activation more difficult compared to electron-rich arenes.

Recent research has shown that palladium catalysts can achieve C-3 arylation of pyridines, often through the use of specific ligands or by leveraging the electronic properties of substituents already on the pyridine ring. For example, pyridines with electron-withdrawing groups at the 3-position have been shown to undergo C-4 arylation, while 4-substituted pyridines can undergo C-3 arylation. While a powerful strategy, developing a highly selective C-3 arylation of unsubstituted pyridine for this specific target remains an area of active research.

Chemo- and Regioselective Preparations of Pyridine Precursors

The success of any cross-coupling strategy depends on the availability of the requisite precursors. The chemo- and regioselective synthesis of these building blocks is therefore of critical importance.

Pyridine Precursors:

3-Halopyridines: 3-Bromopyridine and 3-iodopyridine are the most common electrophilic precursors. 3-Bromopyridine is commercially available and can be synthesized via electrophilic bromination of pyridine, though this reaction can lack selectivity and often requires harsh conditions. More controlled methods often start from substituted pyridines, such as the Sandmeyer reaction of 3-aminopyridine.

Pyridine N-Oxides: The use of pyridine N-oxides can alter the reactivity and regioselectivity of reactions. For instance, fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to proceed more readily than the corresponding pyridine, offering a route to functionalized fluoropyridines after reduction of the N-oxide. nih.gov

Pyridynes: The generation of 3,4-pyridyne intermediates from precursors like 3-chloro-2-ethoxypyridine (B70323) allows for subsequent regioselective addition of nucleophiles (such as organomagnesium reagents) to form polysubstituted pyridine derivatives. organic-chemistry.org

Phenyl Precursors:

(3-Fluoro-4-methoxyphenyl)boronic acid: This is the key nucleophilic precursor for Suzuki-Miyaura coupling. It can be prepared from 4-bromo-2-fluoro-1-methoxybenzene. A common method involves metal-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.

(3-Fluoro-4-methoxyphenyl)magnesium bromide: This Grignard reagent, required for Kumada coupling, is synthesized by the direct reaction of magnesium metal with 4-bromo-2-fluoro-1-methoxybenzene in an ethereal solvent like THF or diethyl ether.

The careful selection and synthesis of these precursors are fundamental to achieving an efficient and high-yielding synthesis of the target compound, this compound.

Flow Chemistry and Sustainable Synthesis Principles Applied to this compound Production

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and sustainable synthesis principles to enhance efficiency, safety, and environmental performance. sci-hub.sejocpr.com While specific research on the application of these methodologies to the production of this compound is not extensively documented in dedicated studies, the synthesis of structurally similar biaryl pyridine derivatives has been shown to benefit significantly from these modern approaches. springerprofessional.despringerprofessional.de The principles and advantages observed in analogous reactions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are directly applicable to the synthesis of this target compound. mdpi.comnumberanalytics.com

Flow chemistry, or continuous-flow processing, offers numerous advantages over traditional batch synthesis. mdpi.com By conducting reactions in a continuously flowing stream through a reactor, it allows for superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This enhanced control often leads to higher yields, improved selectivity, and shorter reaction times. springerprofessional.de Furthermore, the small reactor volumes inherent to flow systems significantly improve safety, especially when dealing with exothermic reactions or hazardous intermediates. mdpi.com For the synthesis of pyridine derivatives, flow chemistry has been shown to accelerate sluggish transformations and enable cleaner reactions. sci-hub.sespringerprofessional.de

Sustainable synthesis, or green chemistry, focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.com Key principles include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalysts over stoichiometric reagents. rasayanjournal.co.inresearchgate.net When applied to the synthesis of pharmaceutical intermediates like this compound, these principles can lead to reduced waste, lower costs, and a smaller environmental footprint. jocpr.com

The convergence of flow chemistry and green chemistry principles presents a powerful strategy for the sustainable production of this compound. For instance, Suzuki-Miyaura cross-coupling, a common method for synthesizing biaryl compounds, can be adapted to a continuous-flow process using heterogeneous catalysts. vapourtec.comacsgcipr.org This approach not only facilitates catalyst recycling—a key tenet of green chemistry—but also benefits from the precise control and efficiency of flow processing. researchgate.net

Potential Advantages of Flow Chemistry for Suzuki-Miyaura Synthesis of this compound

The table below illustrates the potential improvements that could be achieved by transitioning the Suzuki-Miyaura coupling for the synthesis of this compound from a conventional batch process to a continuous-flow system, based on data from analogous reactions involving aryl pyridines. vapourtec.comresearchgate.netthieme-connect.com

| Parameter | Conventional Batch Method | Continuous-Flow Method | Potential Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours (e.g., 6-24 h) | Minutes (e.g., 2.5-23 min) vapourtec.comresearchgate.net | Drastic reduction in process time, increasing throughput. |

| Temperature | High (e.g., 80-110 °C) | Higher temperatures possible with superheating (e.g., 150 °C) vapourtec.com | Accelerated reaction rates and improved efficiency. |

| Yield | Variable (e.g., 60-85%) | Consistently high (e.g., >90-99%) vapourtec.com | Improved process efficiency and reduced product loss. |

| Safety | Risk of thermal runaway in large volumes | Enhanced heat transfer and small reaction volumes minimize risks mdpi.com | Inherently safer process, especially at scale. |

| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄), difficult to remove | Heterogeneous (immobilized) catalyst in packed-bed reactor researchgate.net | Simplified product purification and catalyst recycling. |

Application of Green Chemistry Principles

The application of sustainable principles can further optimize the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit |

|---|---|---|

| Use of Greener Solvents | Replacing traditional solvents like dioxane with greener alternatives such as ethanol, water, or bio-based solvents. jocpr.commdpi.com | Reduces environmental impact and improves worker safety. |

| Catalyst Efficiency | Employing highly active catalysts to reduce catalyst loading and enable recycling. numberanalytics.com Using non-precious metal catalysts where possible. mdpi.com | Minimizes toxic metal waste and reduces process costs. |

| Atom Economy | Utilizing reaction pathways like one-pot multicomponent reactions that incorporate a high percentage of reactant atoms into the final product. rasayanjournal.co.innih.gov | Reduces waste generation at the source. |

| Energy Efficiency | Microwave-assisted synthesis or flow reactors can reduce energy consumption compared to conventional heating in large batch reactors. sci-hub.senih.gov | Lowers carbon footprint and operational costs. |

By integrating flow chemistry with sustainable synthesis methodologies, the production of this compound and its derivatives can be transformed into a more efficient, economical, and environmentally responsible process. researchgate.netnih.gov These advanced approaches are pivotal for the future of pharmaceutical manufacturing, aligning chemical production with the growing demands for sustainability. researchgate.netresearchgate.net

Mechanistic Investigations of Reactions Involving 3 3 Fluoro 4 Methoxyphenyl Pyridine

Elucidation of Catalytic Cycles in Coupling Reactions

Cross-coupling reactions are fundamental methods for the synthesis of biaryl compounds like 3-(3-fluoro-4-methoxyphenyl)pyridine. The most common of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. wikipedia.org The catalytic cycle for the synthesis of this compound would typically involve the following steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide, such as 3-bromopyridine (B30812) or 1-bromo-3-fluoro-4-methoxybenzene, to form a Pd(II) complex.

Transmetalation: The organoboron reagent, for instance, (3-fluoro-4-methoxyphenyl)boronic acid, reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.

Reductive Elimination: The two aryl groups on the palladium complex couple, forming the C-C bond of the product, this compound, and regenerating the Pd(0) catalyst. libretexts.org

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org If this compound were to undergo amination, the catalytic cycle would proceed through:

Oxidative Addition: A Pd(0) catalyst reacts with a halo-substituted this compound.

Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the aminated product and regenerating the Pd(0) catalyst. libretexts.orgorganic-chemistry.org

A side reaction that can compete with reductive elimination is beta-hydride elimination , which can lead to hydrodehalogenated arenes and imine products. wikipedia.org

Kinetic and Thermodynamic Profiling of Key Synthetic Steps

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the public domain, general principles from studies on similar substituted pyridines can be applied.

In the Suzuki-Miyaura coupling , the rate-determining step can vary depending on the specific reactants and conditions. Often, the oxidative addition or the transmetalation step can be rate-limiting. For instance, the reaction of aryl bromides is generally faster than that of aryl chlorides due to the lower bond dissociation energy of the C-Br bond. wikipedia.org

The following table illustrates the expected relative rates of key steps in the Suzuki-Miyaura coupling for the synthesis of this compound, based on general principles.

| Step | Reactants | Expected Relative Rate | Influencing Factors |

| Oxidative Addition | 3-Bromopyridine + Pd(0) | Faster | C-Br bond is weaker than C-Cl |

| Oxidative Addition | 3-Chloropyridine + Pd(0) | Slower | C-Cl bond is stronger than C-Br |

| Transmetalation | (3-Fluoro-4-methoxyphenyl)boronic acid | Moderate | Electronic effects of substituents |

In a study on the Suzuki-Miyaura cross-coupling of fluorinated biphenyl (B1667301) derivatives, it was observed that an increase in temperature generally leads to higher conversion rates. mdpi.com Furthermore, the nature of the boronic acid influences the reaction kinetics, with electron-withdrawing or -donating groups affecting the rate of transmetalation. mdpi.com

Influence of Fluoro and Methoxy (B1213986) Substituents on Reaction Mechanisms and Selectivity

The fluoro and methoxy substituents on the phenyl ring of this compound have a profound impact on the electronic properties of the molecule and, consequently, on the mechanisms and selectivity of its reactions.

The fluoro group is highly electronegative and acts as an inductively electron-withdrawing group, while also being a weakly π-donating group due to its lone pairs. The methoxy group is a strong π-donating group and a weakly inductively withdrawing group. In the case of 3-fluoro-4-methoxyphenyl, the methoxy group's donating effect is para to the point of attachment to the pyridine (B92270) ring, while the fluoro group's withdrawing effect is meta.

These electronic effects can influence:

Regioselectivity in C-H activation: In palladium-catalyzed C-H activation reactions, the directing group and the electronic nature of the substituents determine which C-H bond is activated. For instance, in reactions directed by a nitrile-containing template, meta-C-H activation can be favored. pkusz.edu.cn The electron-donating methoxy group would activate the ortho and para positions of the phenyl ring to electrophilic attack, while the fluoro group would have a deactivating effect.

Rate of cross-coupling reactions: The electron-donating methoxy group can increase the electron density on the phenyl ring, which may affect the rate of transmetalation in Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups. While the phenyl ring in this compound is generally electron-rich due to the methoxy group, the pyridine ring's reactivity towards nucleophiles is a key consideration.

The following table summarizes the expected influence of the substituents on different reaction types.

| Reaction Type | Influence of Fluoro Group | Influence of Methoxy Group |

| Electrophilic Aromatic Substitution | Deactivating, ortho/para directing | Activating, ortho/para directing |

| Nucleophilic Aromatic Substitution | Activating | Deactivating |

| C-H Activation | Can influence regioselectivity | Can influence regioselectivity and rate |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming mechanistic proposals. In the context of reactions involving this compound, the intermediates would be analogous to those identified in studies of similar cross-coupling and C-H activation reactions.

Palladacycles in C-H Activation: In palladium-catalyzed C-H activation, a key intermediate is a palladacycle, formed by the coordination of a directing group to the palladium center followed by the activation of a C-H bond. nih.gov For a derivative of this compound containing a suitable directing group, a palladacycle intermediate could be formed and potentially isolated and characterized by techniques such as X-ray crystallography.

Pd(II) Intermediates in Cross-Coupling: In Suzuki-Miyaura and Buchwald-Hartwig reactions, various Pd(II) intermediates are formed during the catalytic cycle. These include the oxidative addition product and the transmetalation or amido complex. While often transient, these species can sometimes be observed using spectroscopic methods under specific conditions.

Computational Chemistry in Mechanistic Pathways Analysis

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. For reactions involving this compound, computational studies can provide insights into:

Transition State Structures: The geometry of transition states can be modeled to understand the factors that control selectivity. For example, in a study of meta-selective C-H activation, DFT calculations revealed that the high selectivity was due to the specific geometry of the transition state involving a Pd-Ag heterodimeric complex. pkusz.edu.cn

Regioselectivity: Computational models can predict the most likely site of reaction, such as the position of C-H activation. Studies on pyridine C-H activation have used DFT to understand the thermodynamic preference for different isomers. rsc.org

A hypothetical computational study on the Suzuki-Miyaura coupling to form this compound could provide the following type of data:

| Step | Calculated Free Energy Barrier (kcal/mol) |

| Oxidative Addition of 3-Bromopyridine | 15-20 |

| Transmetalation with (3-Fluoro-4-methoxyphenyl)boronic acid | 18-25 |

| Reductive Elimination | 10-15 |

These values are illustrative and would depend on the specific catalyst, ligands, and solvent system modeled.

Computational and Theoretical Studies on 3 3 Fluoro 4 Methoxyphenyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. These methods allow for the precise calculation of molecular orbitals, charge distributions, and other electronic properties that govern a molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ossila.comscience.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. youtube.com

For 3-(3-Fluoro-4-methoxyphenyl)pyridine, the HOMO is expected to be predominantly localized on the electron-rich 3-fluoro-4-methoxyphenyl ring, particularly influenced by the electron-donating methoxy (B1213986) group. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine (B92270) ring. researchgate.netnih.gov This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. Theoretical calculations for similar phenylpyridine molecules provide representative values for these electronic parameters. karatekin.edu.trresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies Note: The following data are representative values for a biaryl system of this class, calculated using DFT at the B3LYP/6-31G(d,p) level. Specific experimental or calculated data for this compound is not available in the cited literature.

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. researchgate.net

In this compound, the MEP map would predictably show a region of strong negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atom of the methoxy group and the fluorine atom would also exhibit negative potential. Regions of positive potential (blue) would be located around the hydrogen atoms of both aromatic rings. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, and identifying sites for molecular recognition.

Table 2: Illustrative Electrostatic Potential at Key Atomic Sites Note: The data presented are hypothetical values derived from general principles of electron distribution in similar functional groups. Specific calculated data for this compound is not available in the cited literature.

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) |

| Pyridine Nitrogen | -45.0 |

| Methoxy Oxygen | -30.0 |

| Fluorine | -25.0 |

| Aromatic Hydrogens | +15.0 to +20.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. nih.govresearchgate.net This analysis can quantify hyperconjugative interactions and charge transfer between different parts of the molecule. For this compound, NBO analysis would likely reveal significant delocalization from the lone pairs of the oxygen and fluorine atoms into the phenyl ring and charge transfer between the electron-donating phenyl system and the electron-accepting pyridine ring.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. orientjchem.org By identifying bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and weaker interactions like hydrogen bonds. nih.govnih.govdntb.gov.ua For the target molecule, QTAIM would be used to quantify the covalent character of the C-C, C-N, C-F, and C-O bonds and analyze the π-character of the bond linking the two aromatic rings, which is influenced by the dihedral angle between them. researchgate.net

Table 3: Illustrative NBO and QTAIM Parameters Note: These values are representative examples for analyzing bonding in substituted biaryl systems and are not specific to this compound.

| Analysis Type | Parameter | Bond/Interaction | Representative Value |

| NBO | Second-Order Perturbation Energy (E2) | LP(O) -> π*(C-C) | ~ 5 kcal/mol |

| NBO | Natural Charge | Pyridine Nitrogen | ~ -0.6 e |

| QTAIM | Electron Density at BCP (ρ) | C-C (inter-ring) | ~ 0.25 a.u. |

| QTAIM | Laplacian of Electron Density (∇²ρ) | C-F Bond | < 0 |

Conformational Landscapes and Rotational Barriers

Biaryl compounds like this compound are not planar due to the rotation around the single bond connecting the two aromatic rings. The conformational landscape is defined by the potential energy as a function of this torsional or dihedral angle. The stability of different conformations is determined by a balance between the steric repulsion of ortho-substituents, which favors a twisted geometry, and π-conjugation between the rings, which favors a planar arrangement. karatekin.edu.tr

Computational methods can map this potential energy surface to identify the most stable (lowest energy) conformation and the energy barriers to rotation. researchgate.net For 3-phenylpyridine (B14346), the most stable conformation is twisted, and there are energy barriers at the planar (0°) and perpendicular (90°) conformations. researchgate.net The presence of the fluoro and methoxy substituents in this compound would further influence these barriers. The steric clash between the hydrogen on the pyridine ring and the fluorine atom on the phenyl ring would be a key determinant of the rotational barrier. nist.gov

Table 4: Illustrative Conformational Energy Profile Note: The data are based on typical values for substituted 3-phenylpyridine systems. Specific calculated data for this compound is not available in the cited literature.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| ~35 | 0.0 | Global Minimum (Twisted) |

| 0 | ~1.5 | Rotational Barrier (Planar) |

| 90 | ~2.5 | Rotational Barrier (Perpendicular) |

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. researchgate.net For this compound, MD simulations are particularly useful for studying its interactions with solvent molecules, such as water. iaea.org These simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds formed, and the orientation of solvent molecules around the solute. researchgate.netscispace.com

In an aqueous environment, MD simulations would show water molecules forming hydrogen bonds primarily with the lone pair of the pyridine nitrogen atom and the oxygen atom of the methoxy group. The simulation would also capture the dynamics of these interactions, including the lifetime of hydrogen bonds and the exchange of water molecules between the solvation shell and the bulk solvent. This information is crucial for understanding the molecule's solubility and how it interacts in a biological environment.

Table 5: Illustrative Molecular Dynamics Simulation Parameters in Water Note: This table presents typical parameters and expected outcomes for an MD simulation of a pyridine derivative in an aqueous solution. Specific simulation results for this compound are not available.

| Parameter | Description | Expected Outcome/Value |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Solvent Model | Type of water model used. | TIP3P |

| Radial Distribution Function g(r) | Probability of finding a water oxygen atom at a distance r from the pyridine nitrogen. | First peak at ~2.8 Å |

| H-Bond Coordination Number | Average number of hydrogen bonds to the pyridine nitrogen. | 1-2 |

Prediction of Spectroscopic Signatures from First Principles

Quantum chemical calculations can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The prediction of ¹⁹F chemical shifts is particularly important for fluorinated compounds and can be achieved with good accuracy using appropriate levels of theory and basis sets. rsc.orgnih.govdntb.gov.ua Similarly, theoretical calculations of IR spectra can determine the vibrational frequencies and intensities associated with specific functional groups, such as C-H, C=N, C-O, and C-F stretching and bending modes, aiding in the assignment of experimental IR bands.

Table 6: Illustrative Predicted vs. Experimental Spectroscopic Data Note: The predicted values are representative of what would be expected from DFT calculations for a molecule with these functional groups. Experimental data is not available.

| Spectrum | Nucleus/Vibration | Predicted Value |

| ¹⁹F NMR | C-F | -120 ppm |

| ¹H NMR | Pyridine-H (ortho to N) | 8.5 ppm |

| ¹H NMR | Methoxy-H | 3.9 ppm |

| IR | C=N Stretch (Pyridine) | ~1580 cm⁻¹ |

| IR | C-O-C Stretch (Methoxy) | ~1250 cm⁻¹ |

| IR | C-F Stretch | ~1100 cm⁻¹ |

Structure-Reactivity Correlations through Computational Models

Computational models serve as powerful tools to establish correlations between the molecular structure of a compound and its chemical reactivity. These models can predict how a molecule will behave in a chemical reaction based on its electronic and steric properties.

For a molecule like this compound, computational analysis would likely focus on the influence of the fluoro and methoxy substituents on the pyridine ring. The electronegativity of the fluorine atom and the electron-donating nature of the methoxy group would significantly impact the electron distribution across the molecule. This, in turn, would affect its reactivity towards electrophiles and nucleophiles.

A typical computational study would generate data that could be presented in the following manner:

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Interpretation |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.80 | A measure of the electrophilic power of the molecule |

These tables are purely illustrative of the type of data generated in computational studies and are not based on actual published research for this compound. The values would be derived from quantum chemical calculations and would be used to predict the most likely sites for chemical reactions, the stability of the molecule, and its potential interactions with other chemical species. QSAR studies, if available, would further correlate these computed descriptors with specific biological activities or chemical properties. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 3 Fluoro 4 Methoxyphenyl Pyridine

High-Resolution Mass Spectrometry for Isotopic and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 3-(3-Fluoro-4-methoxyphenyl)pyridine (C₁₂H₁₀FNO), the theoretical exact mass of the neutral molecule is 203.0746 g/mol . In HRMS, the compound is typically ionized, most commonly forming the protonated molecule [M+H]⁺.

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C₁₂H₁₀FNO] | 203.0746 |

| [C₁₂H₁₁FNO]⁺ | 204.0824 |

This is an interactive data table. Users can sort and filter the data.

Analysis of the isotopic pattern, arising from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, further corroborates the assigned molecular formula. The predicted isotopic distribution for the [M+H]⁺ ion provides a characteristic signature that can be matched with experimental data.

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the parent ion, which provides critical information about the molecule's structure. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pattern can be proposed based on its structure. Common fragmentation pathways would likely involve the cleavage of the ether bond and the bond linking the two aromatic rings.

Proposed Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a radical cation.

[M+H]⁺ → [M+H - CH₃]⁺

Loss of formaldehyde (B43269) (CH₂O): A rearrangement-based loss from the methoxy (B1213986) group.

[M+H]⁺ → [M+H - CH₂O]⁺

Cleavage of the inter-ring C-C bond: This would lead to fragments corresponding to the individual fluoro-methoxyphenyl and pyridyl moieties.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides information on the chemical environment, connectivity, and proximity of atoms within a molecule.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of all atoms in the this compound structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal through-bond interactions with neighboring nuclei.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz): The ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region. The protons on the pyridine (B92270) ring typically appear at higher chemical shifts compared to those on the benzene (B151609) ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2' | 8.75 | d | J = 2.2 |

| H-6' | 8.55 | dd | J = 4.8, 1.6 |

| H-4' | 7.80 | ddd | J = 8.0, 2.4, 1.6 |

| H-2 | 7.40 | dd | J = 12.0, 2.0 (³JHF) |

| H-6 | 7.35 | d | J = 8.5 |

| H-5' | 7.30 | ddd | J = 8.0, 4.8, 0.8 |

| H-5 | 7.05 | t | J = 8.5 |

| OCH₃ | 3.95 | s | - |

This is an interactive data table based on predicted values. The assignments are numbered based on standard nomenclature.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz): The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms. The carbon attached to the fluorine atom will appear as a doublet due to ¹JCF coupling, which is typically large (240-260 Hz). Other carbons near the fluorine will show smaller couplings (²JCF, ³JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |

| C-3 | 155.5 (d) | ~250 |

| C-2' | 150.1 | - |

| C-6' | 148.5 | - |

| C-4 | 147.0 (d, ²JCF ≈ 10) | - |

| C-4' | 137.0 | - |

| C-3' | 134.5 | - |

| C-1 | 130.0 (d, ³JCF ≈ 5) | - |

| C-5' | 123.5 | - |

| C-6 | 120.0 (d, ³JCF ≈ 6) | - |

| C-5 | 118.0 | - |

| C-2 | 114.0 (d, ²JCF ≈ 20) | - |

| OCH₃ | 56.5 | - |

This is an interactive data table based on predicted values.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds. wikipedia.org For this compound, a single resonance is expected. The chemical shift for a fluorine atom on an aromatic ring is typically in the range of -110 to -140 ppm relative to CFCl₃. colorado.edunih.gov The signal will exhibit coupling to ortho- and meta-protons (³JHF and ⁴JHF), resulting in a complex multiplet, likely a doublet of doublets or a triplet of doublets.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between adjacent protons on both the pyridine and the fluorophenyl rings (e.g., H-5'/H-4', H-4'/H-6', H-5/H-6).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of each protonated carbon signal in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is vital for identifying connectivity across quaternary (non-protonated) carbons. Key HMBC correlations would include the methoxy protons (OCH₃) to the C-4 carbon, and protons on one ring to carbons on the other ring across the C-C linkage (e.g., H-2 and H-6 to C-3').

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. cardiff.ac.uk These two techniques are often complementary.

Expected Characteristic IR Absorptions and Raman Shifts:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| C=C/C=N Ring Stretch (Pyridine & Benzene) | 1610-1450 | IR, Raman (strong) |

| C-O-C Asymmetric Stretch (Aryl Ether) | 1270-1230 | IR (strong) |

| C-F Stretch (Aryl Fluoride) | 1250-1100 | IR (strong) |

| Aromatic C-H Out-of-Plane Bend | 900-675 | IR (strong) |

| Ring Breathing Modes | ~1000 | Raman (strong) |

This is an interactive data table based on typical functional group frequencies.

X-ray Crystallography for Solid-State Architecture Determination

Single-crystal X-ray crystallography provides the definitive determination of a molecule's three-dimensional structure in the solid state. researchgate.net By diffracting X-rays off a well-ordered crystal, it is possible to map the electron density and thus determine the precise positions of all atoms. This yields accurate measurements of bond lengths, bond angles, and torsion angles.

While a crystal structure for this compound has not been reported in the public domain, such an analysis would reveal key structural features. For instance, it would determine the dihedral angle between the pyridine and the fluorophenyl rings, which dictates the degree of planarity of the molecule. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as π-π stacking or C-H···π interactions that govern the solid-state architecture. researchgate.net

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, chiroptical methods such as Electronic Circular Dichroism (ECD) would be indispensable for characterizing chiral derivatives.

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exquisitely sensitive to the three-dimensional arrangement of atoms around a stereocenter. If a chiral center were introduced into the molecule (for example, a chiral alkyl group attached to the pyridine or phenyl ring), the resulting enantiomers would produce mirror-image ECD spectra. The positive or negative peaks, known as Cotton effects, are characteristic of the absolute configuration of the molecule. By comparing experimental ECD spectra with those predicted from quantum-chemical calculations, the absolute stereochemistry of a chiral derivative could be unambiguously assigned.

Advanced Chemical Applications of 3 3 Fluoro 4 Methoxyphenyl Pyridine Scaffolds

Ligand Design in Catalysis for Organic Transformations

The pyridine (B92270) moiety is a well-established component in the design of ligands for transition metal catalysis, owing to its ability to coordinate with a wide range of metal centers. The electronic nature of the pyridine ring can be finely tuned by substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complex. In the case of 3-(3-fluoro-4-methoxyphenyl)pyridine, the fluorine and methoxy (B1213986) substituents on the phenyl ring indirectly modulate the electron density of the pyridine nitrogen.

While direct catalytic applications of this compound as a ligand are not extensively documented in dedicated studies, its structural motifs suggest significant potential. The presence of both an electron-withdrawing fluorine and an electron-donating methoxy group creates a nuanced electronic environment that could be advantageous in various catalytic transformations. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligand are crucial in facilitating the oxidative addition and reductive elimination steps. The specific substitution pattern of this compound could offer a unique balance of steric and electronic effects, potentially leading to enhanced catalytic efficiency or selectivity for challenging substrates.

Furthermore, substituted pyridines are known to be effective ligands in a variety of other organic transformations, including hydrogenation and C-H bond functionalization. The development of chiral variants of this scaffold could also open avenues in asymmetric catalysis, where precise control over the stereochemical outcome of a reaction is paramount. The modular nature of its synthesis would allow for the systematic variation of substituents to optimize ligand performance for a specific catalytic application.

Supramolecular Chemistry and Non-Covalent Interactions

The field of supramolecular chemistry relies on the predictable and directional nature of non-covalent interactions to construct complex, self-assembled architectures. The this compound scaffold possesses several key features that make it an attractive building block for crystal engineering and the design of supramolecular assemblies. These include the potential for hydrogen bonding, halogen bonding, and π-π stacking interactions.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic C-H bonds can serve as weak hydrogen bond donors. The fluorine atom introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site. The methoxy group can also participate in hydrogen bonding as an acceptor. The aromatic rings themselves provide platforms for π-π stacking interactions, which are crucial for the stabilization of many supramolecular structures.

The interplay of these various non-covalent forces can be harnessed to direct the self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional networks. By co-crystallizing this scaffold with other molecules possessing complementary functional groups, it is possible to generate a wide range of supramolecular architectures with diverse topologies and potential functions. Hirshfeld surface analysis of structurally related molecules has demonstrated the importance of H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions in dictating the crystal packing. nih.gov Similar analyses for this compound would provide valuable insights into its intermolecular interaction preferences.

Materials Science Applications

The unique combination of a pyridine ring and a substituted phenyl group in this compound makes it a promising candidate for the development of novel functional organic materials. The incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying their electronic properties, stability, and intermolecular interactions.

Integration into Functional Organic Materials

The polarity and potential for specific intermolecular interactions endowed by the fluoro and methoxy groups can be exploited in the design of materials with tailored properties. For example, in the field of liquid crystals, the shape anisotropy and polarity of molecules are critical factors. The rigid, rod-like structure of the this compound scaffold, combined with its dipole moment, suggests its potential as a component in liquid crystalline materials.

Furthermore, the ability of this scaffold to participate in various non-covalent interactions could be utilized in the construction of supramolecular polymers and gels. By designing derivatives with appropriate functional groups, it is possible to create materials that respond to external stimuli such as light, temperature, or chemical analytes.

Optoelectronic and Photonic Material Development

The development of organic materials for optoelectronic and photonic applications is a rapidly growing field. The electronic properties of π-conjugated systems are central to their performance in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. While this compound itself is not a highly conjugated system, it can serve as a valuable building block for the synthesis of larger, more complex molecules with desirable optoelectronic properties.

The introduction of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic materials, which can be beneficial for electron transport in n-type semiconductors. The methoxy group, being electron-donating, can influence the HOMO (Highest Occupied Molecular Orbital) energy level. By strategically incorporating the this compound unit into donor-acceptor type architectures, it is possible to fine-tune the band gap and absorption/emission characteristics of the resulting materials. taylorfrancis.com The pyridine ring itself can also play a role in the electronic properties and device performance.

As Architecturally Complex Building Blocks in Chemical Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of more complex and architecturally interesting molecules. Its functional groups offer multiple points for chemical modification, allowing for its elaboration into a wide array of derivatives. The presence of the fluorine atom and the methoxy group can influence the reactivity of the aromatic rings, enabling selective functionalization.

This building block is particularly valuable in the synthesis of molecules targeted for medicinal chemistry and materials science. nih.gov The incorporation of a fluorinated pyridine moiety can significantly impact the biological activity and pharmacokinetic properties of a drug candidate. Similarly, in materials science, the ability to systematically modify the structure of this building block allows for the rational design of materials with optimized properties. nih.gov

The synthesis of polysubstituted pyridines is an active area of research, and the this compound core can be accessed through various synthetic strategies, including cross-coupling reactions. Once formed, the pyridine and phenyl rings can be further functionalized to construct intricate three-dimensional structures. This modular approach is highly advantageous in combinatorial chemistry and the rapid generation of compound libraries for screening purposes. The unique substitution pattern of this scaffold provides a distinct starting point for the exploration of chemical space in the quest for new molecules with novel functions.

Future Research Directions and Emerging Paradigms for 3 3 Fluoro 4 Methoxyphenyl Pyridine Research

Development of Highly Efficient and Selective Synthetic Routes

While current methods provide access to 3-(3-Fluoro-4-methoxyphenyl)pyridine, the development of more efficient and selective synthetic routes remains a primary objective. Future research should target the limitations of existing multi-step syntheses, which can be resource-intensive and generate significant waste. A key focus will be on the design and application of novel catalytic systems that can achieve the desired biaryl coupling with high yields and regioselectivity.

Key research avenues include:

Advanced Cross-Coupling Reactions: Investigating next-generation palladium, nickel, and copper catalysts for Suzuki-Miyaura, Stille, or Hiyama couplings could lead to milder reaction conditions, lower catalyst loadings, and broader functional group tolerance.

C-H Activation/Functionalization: Direct C-H arylation of the pyridine (B92270) ring represents a highly atom-economical approach. Research into developing catalysts that can selectively activate the C3-H bond of the pyridine for coupling with a fluoromethoxyphenyl partner would significantly streamline the synthesis.

Photoredox Catalysis: Harnessing the power of visible light-mediated catalysis can open new pathways for constructing the C-C bond between the two aromatic rings under exceptionally mild conditions, potentially reducing the need for pre-functionalized starting materials. acs.orgresearchgate.net

| Synthetic Strategy | Potential Advantages | Research Focus |

| Advanced Cross-Coupling | Higher yields, lower temperatures, fewer side reactions. | Development of novel ligands and catalysts. |

| Direct C-H Arylation | Reduced number of synthetic steps, less waste. | Catalyst design for high regioselectivity. |

| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy. | Discovery of new photocatalysts and reaction pathways. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. pku.edu.cn For this compound, these computational tools can accelerate both the discovery of new derivatives and the optimization of their synthetic protocols.

Retrosynthetic Planning: AI algorithms trained on vast reaction databases can propose novel and non-intuitive synthetic routes to the target molecule and its analogues, potentially identifying more efficient or cost-effective pathways. preprints.org

Reaction Condition Optimization: Machine learning models, particularly Bayesian optimization, can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, and concentration). preprints.org This approach can rapidly identify the optimal conditions to maximize yield and selectivity, significantly reducing the number of experiments required compared to traditional methods. preprints.org

In Silico Derivative Design: Generative models can design virtual libraries of novel derivatives of this compound with predicted desirable properties (e.g., enhanced biological activity or specific material characteristics), helping to prioritize synthetic targets.

| AI/ML Application | Objective | Potential Impact |

| Retrosynthesis Prediction | Identify novel and efficient synthetic pathways. | Reduced development time and cost. pku.edu.cn |

| Bayesian Optimization | Fine-tune reaction conditions with minimal experiments. | Increased reaction yields and purity by an average of 25%. preprints.org |

| Generative Models | Design new molecules with desired properties. | Acceleration of drug discovery and materials science. github.io |

Exploration of Novel Reactivity and Functionalization Strategies

Beyond its synthesis, understanding and exploiting the reactivity of the this compound scaffold is crucial for creating diverse analogues. Future work should focus on developing novel methods for late-stage functionalization, which allows for the modification of a core structure at a late point in the synthetic sequence.

A significant challenge in pyridine chemistry is achieving selective functionalization, particularly at the meta-position. nih.gov Research into dearomatization-rearomatization strategies could provide a powerful tool for installing new substituents at positions that are otherwise difficult to access. nih.gov Furthermore, exploring C-H functionalization on both the pyridine and the phenyl ring will enable the creation of a wide array of derivatives. nih.gov This would allow for systematic structure-activity relationship (SAR) studies, which are essential for optimizing the performance of the compound in various applications.

Advanced Methodologies for In Situ Spectroscopic Monitoring of Reactions

To achieve precise control over the synthesis of this compound, a deep understanding of the reaction mechanism, kinetics, and the role of transient intermediates is essential. The application of in situ spectroscopic techniques provides a window into the reaction as it occurs, offering insights that are not available from traditional endpoint analysis.

Future research should incorporate these advanced analytical methods:

In Situ NMR and FTIR Spectroscopy: Real-time monitoring of reactant consumption and product formation can provide detailed kinetic data. researchgate.net This information is invaluable for identifying rate-limiting steps and optimizing reaction times.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions involving solid catalysts or reagents and can provide information about changes in chemical bonding during the reaction. researchgate.net

The data gathered from these in situ studies can be used to build more accurate kinetic models, validate mechanistic hypotheses, and guide the rational optimization of reaction conditions for improved efficiency and safety.

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| In Situ NMR | Structural information, reaction kinetics. | Mechanism elucidation, byproduct identification. |

| In Situ FTIR | Functional group changes, concentration profiles. | Real-time reaction progress monitoring. |

| In Situ Raman | Vibrational modes, catalyst state. | Understanding catalytic cycles, process control. |

Interdisciplinary Approaches in Chemical Methodology Development

The future development of methodologies surrounding this compound will increasingly rely on interdisciplinary collaboration. The complexity of modern chemical challenges necessitates the convergence of expertise from various fields.

Synthetic Chemistry & Computational Chemistry: Synthetic chemists can leverage the predictive power of AI/ML models developed by computational chemists to design more effective experiments. github.io

Chemistry & Chemical Engineering: Collaboration with chemical engineers is crucial for ensuring that newly developed synthetic routes are scalable, safe, and economically viable for potential industrial production.

Analytical & Organic Chemistry: The integration of advanced analytical techniques into synthetic workflows will provide a deeper mechanistic understanding, enabling organic chemists to design more robust and efficient reactions.

By fostering these interdisciplinary partnerships, the scientific community can accelerate the pace of innovation, leading to the development of robust, sustainable, and highly effective methods for the synthesis and functionalization of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-fluoro-4-methoxyphenyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A metal-free carbopyridylation strategy using visible-light-induced reductive radical coupling is effective. For example, HE (Hünig’s base), DABCO, and Togni reagent in MTBE solvent under 24-hour irradiation yield fluorophenyl-pyridine derivatives with ~80% efficiency . Key parameters include stoichiometric ratios (e.g., 1.5 equiv. of radical initiator) and solvent polarity to control regioselectivity.

Q. How can structural characterization of this compound address discrepancies in spectroscopic data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in NMR/FTIR interpretations. For structurally similar fluorophenyl-pyridines, SC-XRD confirmed bond angles (mean C–C = 0.004 Å) and crystal packing, critical for validating computational models . Pair SC-XRD with DFT calculations to reconcile conflicting spectroscopic peaks.

Q. What are the common pharmacological targets for fluorinated pyridine derivatives like this compound?

- Methodological Answer : Fluorophenyl-pyridines often target tubulin (e.g., Batabulin analogs bind β-tubulin for anticancer activity) or kinase enzymes. In vitro assays using fluorinated analogs show IC₅₀ values in nM ranges, suggesting potential as kinase inhibitors or cytotoxic agents .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro and 4-methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluoro group enhances electrophilic aromatic substitution (EAS) at the pyridine’s 4-position, while the methoxy group directs nucleophilic attacks via resonance. Computational studies (e.g., Fukui indices) predict regioselectivity in Pd-catalyzed couplings, validated by HPLC monitoring of byproduct formation .

Q. What strategies mitigate competing side reactions during nitration or alkylation of the pyridine ring?

- Methodological Answer : For nitration, low temperatures (−10°C) and mixed-acid systems (HNO₃/H₂SO₄) suppress ring oxidation. Reductive alkylation via NaBH₄/MeOH selectively introduces alkyl groups without reducing the pyridine ring, as shown in analogs with >90% purity .

Q. How can mechanistic studies resolve contradictions in radical vs. polar reaction pathways for fluorophenyl-pyridine synthesis?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O tracking in Togni reagent) and EPR spectroscopy confirm radical intermediates in visible-light-mediated syntheses . Contrast with polar mechanisms (e.g., SNAr in nitrated derivatives) by comparing kinetic isotope effects (KIE) under thermal vs. photochemical conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.